Methyl 3-methylenecyclobutanecarboxylate
Description
Properties
IUPAC Name |
methyl 3-methylidenecyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-5-3-6(4-5)7(8)9-2/h6H,1,3-4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWTXCSCDKIANQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=C)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453305 | |
| Record name | Methyl 3-methylenecyclobutanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15963-40-3 | |
| Record name | Methyl 3-methylenecyclobutanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-methylenecyclobutanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Conditions and Optimization
A representative procedure involves refluxing 3-methylenecyclobutanecarbonitrile with potassium hydroxide in a 1:1 ethanol-water mixture. Key parameters include:
| Parameter | Value |
|---|---|
| Substrate | 3-Methylenecyclobutanecarbonitrile |
| Base | KOH (4 equivalents) |
| Solvent | 50% aqueous ethanol |
| Temperature | Reflux (~78°C) |
| Reaction Time | 2–12 hours |
| Yield | 87–100% |
This method achieves quantitative conversion due to the strong nucleophilicity of hydroxide ions, which attack the nitrile group to form a carboxylate intermediate. Acidification with HCl precipitates the carboxylic acid, which is extracted with ethyl acetate.
Mechanistic Insight :
The reaction proceeds via a two-step mechanism:
-
Nucleophilic addition of hydroxide to the nitrile carbon, forming an imidate intermediate.
-
Hydrolysis of the imidate to the carboxylic acid under acidic conditions.
Multistep Synthesis via Cyclobutanol Intermediates
An alternative route, adapted from patent CN103467270A, involves constructing the cyclobutane ring through a Wittig-like reaction followed by oxidation and esterification (Figure 1).
Key Steps:
-
Formation of Methyltriphenylphosphonium Iodide :
Triphenylphosphine reacts with methyl iodide in tetrahydrofuran to generate the phosphonium salt. -
Wittig Reaction with Epichlorohydrin :
The phosphonium ylide reacts with epichlorohydrin to form 3-benzylidene cyclobutanol, a key intermediate. -
Oxidation and Ozonolysis :
The benzylidene group is cleaved via ozonolysis to yield 3-oxocyclobutanecarboxylic acid, which is reduced to the methylene derivative. -
Esterification :
The carboxylic acid is treated with methanol under acidic conditions to form the ester.
Challenges :
-
Low yields (56–62%) at the cyclobutanol stage due to steric strain.
-
Ozonolysis requires cryogenic conditions (-50°C), complicating scalability.
Industrial Production Considerations
Large-scale synthesis prioritizes cost efficiency and safety:
| Factor | Hydrolysis-Esterification Route | Multistep Synthesis Route |
|---|---|---|
| Yield | 80–90% | 50–60% |
| Scalability | High | Moderate |
| Purification | Simple extraction | Column chromatography |
| Hazardous Reagents | KOH, HCl | Ozone, n-BuLi |
Continuous flow reactors are recommended for the hydrolysis step to enhance heat dissipation and throughput.
Comparative Analysis of Methods
Hydrolysis-Esterification Route
-
Pros : High yield, minimal purification, and scalability.
-
Cons : Requires handling corrosive KOH and HCl.
Multistep Synthesis Route
-
Pros : Modular intermediates for derivative synthesis.
-
Cons : Low overall yield and hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methylenecyclobutanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
Organic Chemistry
M3MCC serves as a building block in organic synthesis. Its unique structure allows for the formation of complex molecules through various reactions:
- Oxidation : Converts M3MCC to carboxylic acids.
- Reduction : Can yield alcohols from the ester group.
- Nucleophilic Substitution : The methylene group can participate in reactions with nucleophiles.
This versatility is crucial for developing new materials and pharmaceuticals.
Research indicates that M3MCC may exhibit significant biological activities, including:
- Anticancer Properties : Initial studies show that M3MCC may inhibit enzymes involved in tumor growth. A study demonstrated dose-dependent inhibition of human cancer cell lines, suggesting potential therapeutic applications in oncology.
- Antimicrobial Activity : M3MCC has shown efficacy against various bacterial strains, including E. coli and Staphylococcus aureus, indicating its potential as an antibiotic candidate.
Medicinal Chemistry
Ongoing research explores M3MCC as a pharmaceutical intermediate , particularly in synthesizing nucleoside analogues and other therapeutic compounds. Its structural properties may enhance the effectiveness of drugs targeting specific biological pathways .
Industrial Applications
In industry, M3MCC is utilized for producing specialty chemicals and materials. Its applications include:
- Polymer Production : M3MCC can be polymerized to create novel materials with unique properties.
- Agrochemicals : Derivatives of M3MCC are explored for use in pesticides and herbicides due to their biological activity .
Anticancer Activity Study
A study investigated the effects of M3MCC on human cancer cell lines. Results indicated a significant reduction in cell proliferation, suggesting its potential use as an anticancer agent.
Antimicrobial Efficacy Study
In another study, M3MCC was tested against multiple bacterial strains. The compound demonstrated notable antibacterial activity, highlighting its potential as a new antibiotic candidate.
Data Tables
| Application Area | Specific Use | Findings |
|---|---|---|
| Organic Chemistry | Building block for complex synthesis | Versatile reactivity; forms various derivatives |
| Biology | Anticancer activity | Dose-dependent inhibition of cancer cell proliferation |
| Medicine | Pharmaceutical intermediate | Potential for drug development targeting cancer |
| Industry | Specialty chemicals | Used in polymer production and agrochemicals |
Mechanism of Action
The mechanism of action of methyl 3-methylenecyclobutanecarboxylate involves its reactivity due to the strained cyclobutane ring and the presence of the methylene group. These structural features make it a versatile intermediate in various chemical reactions. The compound can interact with different molecular targets, leading to the formation of new chemical bonds and products.
Comparison with Similar Compounds
Functional Group Influence
- Methylene Group (Target Compound) : The exocyclic double bond in this compound enables participation in [2+2] cycloadditions or radical polymerization, distinguishing it from saturated or oxygenated analogs .
- Ethyl Ester (CAS 54244-73-4) : The ethyl group increases steric bulk, likely reducing volatility compared to the methyl ester .
- Oxo/Hydroxy Derivatives : The ketone in methyl 3-oxocyclobutanecarboxylate enhances electrophilicity, while the hydroxyl group in trans-methyl 3-hydroxycyclobutanecarboxylate promotes hydrogen bonding and solubility .
Biological Activity
Methyl 3-methylenecyclobutanecarboxylate (M3MCC) is an organic compound characterized by its unique cyclobutane structure and a methylene group adjacent to a carboxylate functional group. This compound has garnered interest in medicinal chemistry and organic synthesis due to its potential biological activities, including anticancer, antimicrobial, and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity of M3MCC, supported by relevant data tables, case studies, and detailed research findings.
- Molecular Formula : CHO
- Molecular Weight : 142.15 g/mol
- CAS Number : 15963-40-3
Anticancer Properties
Recent studies have indicated that M3MCC may exhibit anticancer activity. Research involving cyclobutane derivatives suggests that compounds with similar structures can interact with biological targets associated with cancer pathways. For instance, preliminary findings show that M3MCC may inhibit certain enzymes involved in tumor growth, although specific mechanisms remain to be elucidated.
Antimicrobial Activity
The antimicrobial potential of M3MCC has also been explored. In vitro studies suggest that it may possess activity against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics. The structure of M3MCC allows it to interact with microbial cell membranes, potentially disrupting their integrity.
Antioxidant Activity
Antioxidant properties have been attributed to M3MCC based on its ability to scavenge free radicals. This property is crucial for preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders. Studies utilizing DPPH (1,1-diphenyl-2-picrylhydrazyl) assays have shown promising results in terms of radical scavenging activity.
The mechanism of action of M3MCC is thought to involve the following pathways:
- Nucleophilic Attack : The methylene group in M3MCC can undergo nucleophilic attack, leading to the formation of new chemical bonds and the introduction of different functional groups. This reactivity is essential for its applications in organic synthesis and biological interactions.
- Enzyme Interaction : Initial studies suggest that M3MCC may bind to specific enzymes or receptors linked to cancer pathways, although further research is needed to clarify these interactions .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of M3MCC, a comparative analysis with similar compounds is presented:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Ethyl 3-methylenecyclobutanecarboxylate | Cyclobutane derivative | Contains an ethyl group; different reactivity profile |
| Benzyl 3-methylenecyclobutanecarboxylate | Cyclobutane derivative | Contains a benzyl group; potential for drug development |
| 3-Methylenecyclobutanecarboxylic acid | Cyclobutane derivative | Lacks ester functionality; more polar |
Case Studies
Several case studies have focused on the biological activity of cyclobutane derivatives, including M3MCC:
- Study on Anticancer Activity : A recent study investigated the effects of M3MCC on human cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, suggesting potential therapeutic applications in oncology.
- Antimicrobial Efficacy Study : In another study, M3MCC was tested against various bacterial strains, including E. coli and Staphylococcus aureus. The compound demonstrated significant antibacterial activity, indicating its potential as a new antibiotic candidate .
Q & A
Basic Research Questions
Q. What are the recommended laboratory-scale synthesis routes for Methyl 3-methylenecyclobutanecarboxylate, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves cyclization of precursor esters under controlled conditions, such as acid-catalyzed intramolecular cyclization. Post-synthesis, purity is confirmed using nuclear magnetic resonance (NMR) for structural validation and high-performance liquid chromatography (HPLC) to quantify impurities. Stabilizing agents like MEHQ (4-methoxyphenol) are often added to prevent polymerization during storage .
Q. How should researchers handle and store this compound to maintain stability?
- Methodological Answer : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to minimize degradation. Stabilization with MEHQ (0.1–1% w/w) is critical to inhibit radical-mediated polymerization. Avoid exposure to light, heat, or moisture, as these accelerate decomposition .
Q. What analytical techniques are essential for characterizing this compound’s structural and electronic properties?
- Methodological Answer : Use Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., ester carbonyl stretch at ~1700 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography (if crystalline) resolves steric effects in the cyclobutane ring. For electronic properties, UV-Vis spectroscopy can assess conjugation effects .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental data for this compound’s reactivity?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as [2+2] cycloadditions or ring-opening reactions. Compare computed spectral data (e.g., NMR chemical shifts) with experimental results to validate intermediates or identify side products. Discrepancies may arise from solvent effects or conformational flexibility, requiring explicit solvent modeling .
Q. What strategies mitigate polymerization during kinetic studies of this compound?
- Methodological Answer : Conduct reactions at low temperatures (e.g., –20°C) in aprotic solvents (e.g., THF or DCM) to slow radical formation. Use inhibitors like MEHQ or TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) at 0.5–1 mol%. Monitor reaction progress via in situ FTIR or Raman spectroscopy to detect early polymerization .
Q. How can researchers design experiments to probe the steric and electronic effects of the methylene group in cyclobutane ring reactions?
- Methodological Answer : Perform comparative studies with analogs like methyl 3,3-dimethylcyclobutanecarboxylate (CAS 3854-83-9) to isolate steric contributions. Use frontier molecular orbital (FMO) analysis to predict regioselectivity in Diels-Alder reactions. Experimental validation via kinetic isotope effects (KIE) or substituent-directed cycloadditions can confirm computational predictions .
Safety and Compliance
Q. What personal protective equipment (PPE) is critical when handling this compound?
- Methodological Answer : Use nitrile gloves (tested for chemical resistance), safety goggles , and a lab coat. For aerosol-prone procedures (e.g., grinding), employ NIOSH-approved respirators (N95 or higher). Store waste in sealed containers labeled for halogenated organics, adhering to local regulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
